7,8,2',4'-Tetramethoxy-isoflavone

Catalog No.
S15312750
CAS No.
6502-88-1
M.F
C19H18O6
M. Wt
342.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,8,2',4'-Tetramethoxy-isoflavone

CAS Number

6502-88-1

Product Name

7,8,2',4'-Tetramethoxy-isoflavone

IUPAC Name

3-(2,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C19H18O6/c1-21-11-5-6-12(16(9-11)23-3)14-10-25-18-13(17(14)20)7-8-15(22-2)19(18)24-4/h5-10H,1-4H3

InChI Key

RGCMAUPSDHVOPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)OC)OC

7,8,2',4'-Tetramethoxy-isoflavone is a member of the isoflavone class of flavonoids, characterized by the presence of four methoxy groups at the 7, 8, 2', and 4' positions on its aromatic structure. Isoflavones are known for their structural similarity to estrogens and are commonly found in legumes and other plant sources. This compound exhibits notable chemical stability and is often studied for its potential health benefits and biological activities.

Involving 7,8,2',4'-tetramethoxy-isoflavone primarily include nucleophilic substitutions and modifications through halogenation. For instance, reactions with iodine in alkaline conditions can yield various iodinated derivatives, demonstrating the compound's reactivity at its unsaturated carbon sites. The formation of these derivatives often involves the addition of iodine to the aromatic rings or the α, β-unsaturated ketone system present in isoflavones, leading to products such as 8-iodo-5-hydroxy-3,7,3',4'-tetramethoxy-flavone .

Research indicates that 7,8,2',4'-tetramethoxy-isoflavone possesses several biological activities, including antioxidant properties and potential anticancer effects. Isoflavones are known to modulate estrogenic activity, which may contribute to their role in reducing the risk of hormone-related cancers. Additionally, studies have shown that certain derivatives of this compound can inhibit enzymes such as α-glucosidases, suggesting potential applications in managing diabetes .

The synthesis of 7,8,2',4'-tetramethoxy-isoflavone can be achieved through several methods:

  • Chalcone Route: This involves the Claisen condensation of substituted acetophenones with aromatic aldehydes to form chalcones, which are then converted into isoflavones through cyclization.
  • Thallium (III) Nitrate Method: This method utilizes thallium (III) nitrate in the presence of hyperchloric acid to promote rearrangement from flavanones to isoflavones.
  • Glycosylation Techniques: These methods involve attaching sugar moieties to enhance solubility and bioactivity .

7,8,2',4'-Tetramethoxy-isoflavone has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in developing drugs targeting cancer and metabolic disorders.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at promoting health and preventing chronic diseases.
  • Cosmetics: The compound's ability to scavenge free radicals suggests potential use in skin care formulations .

Interaction studies of 7,8,2',4'-tetramethoxy-isoflavone focus on its binding affinity with various biological targets. Research indicates that it can interact with estrogen receptors and enzymes involved in metabolic pathways. These interactions may enhance its efficacy as a therapeutic agent in hormone-related conditions and metabolic disorders .

Several compounds share structural similarities with 7,8,2',4'-tetramethoxy-isoflavone. Here are a few notable examples:

Compound NameMethoxy GroupsKey Features
3',4',6,7-Tetramethoxy-isoflavoneFourKnown for strong antioxidant activity
3',4'-Dihydroxy-5-methoxy-isoflavoneThreeExhibits selective estrogen receptor modulation
GenisteinFourWell-studied for its anticancer properties
DaidzeinFourSimilar estrogenic activity but different effects

Uniqueness

7,8,2',4'-Tetramethoxy-isoflavone stands out due to its specific arrangement of methoxy groups which influences its reactivity and biological effects compared to other isoflavones. Its unique substitution pattern allows for distinct interactions with biological targets that may not be observed in other similar compounds .

Isoflavonoid biosynthesis in legumes initiates with the phenylpropanoid pathway, where phenylalanine undergoes sequential transformations via phenylalanine ammonia lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) to yield p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone, a pivotal intermediate. Subsequent isomerization by chalcone isomerase (CHI) generates naringenin, which enters the isoflavonoid branch through the action of isoflavone synthase (IFS), a cytochrome P450 enzyme responsible for aryl migration from the C2 to C3 position.

The introduction of methoxy groups in 7,8,2',4'-Tetramethoxy-isoflavone is mediated by O-methyltransferases (OMTs). For instance, isoflavone O-methyltransferase (IOMT) in alfalfa methylates the 4'-hydroxyl group of daidzein to produce formononetin. Similarly, Glycyrrhiza uralensis employs a unique OMT that preferentially methylates the 2'-hydroxyl group of isoliquiritigenin, demonstrating substrate specificity critical for positional methylation. The 7- and 8-methoxy groups likely arise from analogous OMT activities, though the exact enzymes remain uncharacterized.

Table 1: Key Enzymes in Isoflavonoid Biosynthesis

EnzymeFunctionSubstrate Specificity
Isoflavone synthase (IFS)Aryl migration and hydroxylationNaringenin, liquiritigenin
O-Methyltransferase (OMT)Regioselective methoxy group additionHydroxy-isoflavonoids
2-Hydroxyisoflavanone dehydratase (2-HID)Dehydration to isoflavone2-Hydroxyisoflavanones

Laboratory Synthesis Protocols for Structural Analog Development

  • Chalcone Formation: Condensation of 2,4-dimethoxybenzaldehyde with 3,5-dimethoxyacetophenone under basic conditions to yield a chalcone intermediate.
  • Cyclization: Treatment with thallium(III) nitrate induces cyclization to form the isoflavone backbone.
  • Selective Methylation: Sequential protection and deprotection steps using methyl iodide and boron tribromide enable precise methoxy group installation.

Notably, demethylation challenges necessitate careful optimization. Pyridine hydrochloride has been employed to selectively remove methyl groups without degrading the core structure. Recent advances leverage enzymatic methylation using recombinant OMTs to improve regioselectivity, mirroring natural biosynthetic efficiency.

Catalytic Approaches for Methoxy Group Functionalization

Regioselective methoxy functionalization remains a central challenge. Catalytic strategies include:

  • Transition Metal Catalysis: Palladium-mediated Ullmann coupling facilitates aryl ether formation under mild conditions, minimizing side reactions.
  • Biomimetic Methylation: Mimicking plant OMTs, copper-based catalysts paired with S-adenosyl methionine (SAM) analogs enable selective methylation at phenolic hydroxyls.
  • Photoredox Catalysis: Visible-light-driven methylation using methyl radicals generated from dimethyl sulfoxide (DMSO) offers a solvent-compatible alternative.

Table 2: Catalytic Systems for Methoxy Functionalization

Catalyst SystemSubstrate ScopeYield (%)Regioselectivity
Pd(OAc)₂ / XantphosAryl bromides78–92High (para/meta)
CuBr / SAM analogPolyhydroxy-isoflavones65–80Moderate
Ru(bpy)₃Cl₂ / DMSOElectron-rich phenols70–85Variable

Green Chemistry Perspectives in Large-Scale Production

Industrial-scale synthesis of 7,8,2',4'-Tetramethoxy-isoflavone demands sustainable methodologies:

  • Solvent Alternatives: Replacement of nitrobenzene with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reaction efficiency.
  • Catalyst Recycling: Immobilized enzymes (e.g., OMTs on silica supports) enable reuse across multiple batches, cutting costs.
  • Energy Efficiency: Microwave-assisted synthesis reduces reaction times from hours to minutes, lowering energy consumption by 40%.

Integration of biocatalytic and chemocatalytic steps into continuous-flow systems represents a promising frontier, enhancing throughput and minimizing waste.

Solvent Optimization Strategies for Soy-Based Matrices

The extraction of 7,8,2',4'-tetramethoxy-isoflavone from soy-based matrices requires careful optimization of solvent systems to maximize yield while preserving the structural integrity of methoxy-substituted isoflavones. Research demonstrates that solvent polarity plays a critical role in determining extraction efficiency, with aqueous ethanol systems showing superior performance compared to pure organic solvents [1] [2].

Aqueous Ethanol Systems

Comprehensive studies have established that aqueous ethanol solutions represent the optimal balance between polarity and extraction efficiency for methoxy-isoflavones. Microwave-assisted extraction investigations revealed that 50% ethanol in water achieved quantitative recoveries with over 95% reproducibility for isoflavone extraction [3] [2]. The optimization parameters for aqueous ethanol extraction are presented in Table 1.

Table 1: Optimized Aqueous Ethanol Extraction Parameters for Methoxy-Isoflavones

ParameterOptimal ValueYield Enhancement (%)Reference
Ethanol Concentration50-65% v/v23-35% [4] [5]
Temperature50-75°C18-25% [3] [2]
Extraction Time30-67.5 min15-20% [5] [6]
Solid-to-Liquid Ratio1:20-1:26.5 g/ml12-18% [5] [7]

The superiority of intermediate ethanol concentrations stems from their ability to solubilize both polar and moderately polar isoflavone derivatives while maintaining the stability of methoxy functional groups [8]. Studies comparing extraction efficiency across different ethanol concentrations demonstrated that 40-50% ethanol solutions achieved extractabilities exceeding 90% for isoflavone compounds [8] [7].

Acetonitrile-Based Extraction Systems

Research investigating acetonitrile-water mixtures has revealed that 58% acetonitrile represents the highest polarity system capable of extracting maximum amounts of individual isoflavones [1]. Comparative studies demonstrated that 58% acetonitrile extracted either the highest amounts or performed equivalently to other solvents for most isoflavone compounds, while 83% acetonitrile consistently extracted lower amounts except for aglycone forms [1].

The effectiveness of acetonitrile systems for methoxy-isoflavone extraction is attributed to their selective affinity for compounds with multiple methoxy substitutions. However, the environmental and cost considerations associated with acetonitrile limit its application in large-scale extraction processes [9] [1].

Natural Deep Eutectic Solvents

Emerging green extraction technologies have introduced natural deep eutectic solvents as environmentally sustainable alternatives for isoflavone extraction. Comprehensive evaluation of seventeen different natural deep eutectic solvent systems revealed that choline chloride combined with citric acid in a 1:1 molar ratio with 30% water content achieved the most effective extraction results [10] [11].

Table 2: Natural Deep Eutectic Solvent Performance for Isoflavone Extraction

Solvent SystemMolar RatioWater Content (%)Enrichment FactorRecovery Range (%)
Choline Chloride:Citric Acid1:13059864.7-99.2
Choline Chloride:Propylene Glycol1:13048558.3-94.7
Betaine:Lactic Acid1:22542352.1-87.6

These natural deep eutectic solvent systems demonstrated exceptional performance with enrichment factors up to 598 for isoflavones while maintaining recovery rates between 64.7% and 99.2% [10] [11]. The success of these systems lies in their ability to form hydrogen bonds with methoxy groups, facilitating selective extraction while preserving molecular integrity [12].

Advanced Separation Technologies in Isoflavone Enrichment

Advanced separation technologies for 7,8,2',4'-tetramethoxy-isoflavone enrichment encompass multiple complementary approaches that address the complex challenges associated with isolating highly methoxylated isoflavone compounds from natural matrices.

Macroporous Resin Adsorption Systems

Macroporous resin technology represents a cornerstone approach for isoflavone purification, offering selective adsorption properties with reduced solvent consumption and industrial scalability [13] [14]. Research demonstrates that macroporous resins with weak polarity and large surface areas exhibit superior adsorption capacity for methoxy-substituted flavonoids compared to polar resins [14].

The most extensively studied resin system, designated as D101, meets food-grade standards while providing cost-effective and efficient purification suitable for industrial implementation [13]. Optimization studies revealed that D101 resin utilizes non-toxic solvents including distilled water and ethanol for regeneration, making it environmentally sustainable and economically viable [13].

Table 3: Macroporous Resin Performance Parameters for Isoflavone Purification

Resin TypeSurface Area (m²/g)Pore Diameter (Å)Adsorption Capacity (mg/g)Recovery Efficiency (%)
D101450-55085-9545-6282-97
HP-20500-600290-30038-5575-89
AB-8480-520130-14041-5878-92

The two-stage adsorption process utilizing macroporous resin followed by aluminum oxide separation achieved overall high recovery rates of 82-97% with purity levels of 92-95% for individual isoflavones [4]. This approach first employs macroporous resin to separate glucosidic and aglyconic forms, followed by aluminum oxide treatment for specific retention of 5-hydroxy isoflavones [4].

High-Performance Liquid Chromatography Preparative Systems

Preparative high-performance liquid chromatography represents the gold standard for final purification of 7,8,2',4'-tetramethoxy-isoflavone, achieving purities exceeding 98.9% [15]. Advanced chromatographic approaches utilizing reversed-phase columns with optimized mobile phase compositions have demonstrated exceptional separation efficiency [15] [16].

The development of coupled flash chromatography with preparative high-performance liquid chromatography systems has revolutionized isoflavone purification by combining rapid preliminary separation with high-resolution final purification [17]. This integrated approach utilizes tandem reversed-phase columns pre-packed with specialized resins, followed by direct injection into preparative high-performance liquid chromatography columns via six-way valve systems [17].

Table 4: Preparative High-Performance Liquid Chromatography Optimization Parameters

ParameterOptimal ConditionsPurity Achievement (%)Time Efficiency
Mobile PhaseMethanol:Water (55:45)98.911.2 min retention
Column TypeC18 Reversed-Phase95.0-98.9High resolution
Flow Rate1.0-1.5 mL/min96.5-98.2Optimal separation
Detection Wavelength338 nm98.5-99.1Maximum sensitivity

Membrane Separation Technologies

Ultrafiltration membrane technology has emerged as a valuable pre-concentration step for isoflavone enrichment, particularly effective for processing large volumes of extract while maintaining compound integrity [18]. Research demonstrates that ultrafiltration membranes with molecular weight cut-offs between 600-100,000 Daltons effectively separate isoflavones from larger molecular weight components [18].

The optimal molecular weight cut-off for isoflavone separation has been established at 10,000 Daltons, providing sufficient retention of insoluble materials while allowing passage of isoflavones with molecular weights around 532 Daltons [18]. Temperature optimization studies revealed that ultrafiltration should be conducted above 65°C to achieve optimal isoflavone concentrations in the permeate [18].

Challenges in Preserving Methoxy Group Integrity During Processing

The preservation of methoxy group integrity during extraction and purification of 7,8,2',4'-tetramethoxy-isoflavone presents significant technical challenges that directly impact the compound's stability and biological activity. Research has identified multiple factors that influence methoxy group stability, including temperature, pH conditions, processing time, and solvent interactions.

Temperature-Induced Degradation Mechanisms

Thermal stability studies have revealed that methoxy-substituted isoflavones exhibit varying degrees of sensitivity to elevated temperatures, with degradation patterns dependent on both temperature magnitude and exposure duration [19] [20]. Comprehensive kinetic analyses demonstrate that isoflavone aglycones remain relatively stable at neutral pH conditions up to 150°C, but exhibit significant degradation at acidic pH levels [20].

Table 5: Temperature Stability Profile for Methoxy-Isoflavones

Temperature (°C)pH ConditionDegradation Rate (%)Stability Duration (hours)
50-707.0<5>24
70-1007.05-1512-24
100-1307.015-354-12
130-1507.035-601-4
50-1503.160-95<2

Research investigating the thermal degradation kinetics of isoflavone aglycones revealed that daidzein represents the most thermally labile compound across all time intervals, while compounds with methoxy substitutions such as glycitein demonstrate enhanced thermal stability due to the protective effect of methoxy groups at the 6-position of the A-ring [21] [20].

pH-Dependent Stability Considerations

The stability of methoxy groups in isoflavone structures shows marked dependence on pH conditions, with alkaline environments presenting particular challenges for methoxy group preservation [22]. Studies examining pH effects on phenolic compound stability demonstrated that while some compounds like ferulic acid and rutin resist major pH-induced degradation, others undergo irreversible spectral transformations under high pH conditions [22].

The mechanism of pH-induced methoxy group instability involves the formation of phenoxide ions and quinone oxidation intermediates, which can lead to demethylation reactions [22]. Research has established that maintaining pH conditions between 5.6 and 7.0 provides optimal stability for methoxy-substituted isoflavones during processing [20].

Processing Time Optimization

Extended processing times present cumulative risks to methoxy group integrity, particularly when combined with elevated temperatures or extreme pH conditions [23] [21]. Studies on malonyl-conjugated isoflavones revealed that thermal processing time governs the formation of structural isomers, with disregard for isomer formation potentially resulting in overestimation of compound loss [23].

Table 6: Processing Time Impact on Methoxy Group Stability

Processing MethodTime RangeTemperature (°C)Methoxy Retention (%)
Microwave Extraction5-30 min50-15085-95
Conventional Heating30-120 min70-10070-85
Ultrasonic Extraction20-60 min40-8080-92
Ambient Extraction2-24 hours20-2590-98

Protective Strategies and Stabilization Approaches

Research has identified several protective strategies for maintaining methoxy group integrity during isoflavone processing. The addition of protective agents such as propylene glycol has demonstrated significant protective effects against heat-induced degradation, with studies showing that 10% propylene glycol addition enhances flavonoid solubility while providing thermal protection [19].

The development of mild extraction conditions represents another crucial approach for methoxy group preservation. Natural deep eutectic solvent systems operate under ambient temperature conditions while achieving high extraction efficiencies, thereby minimizing thermal stress on methoxy groups [10] [11]. Similarly, the implementation of rapid extraction techniques such as homogenate extraction significantly reduces processing time while maintaining compound integrity [6].

Chromatographic Fingerprinting in Complex Biological Matrices

Chromatographic fingerprinting represents a fundamental approach for the characterization and quality assessment of 7,8,2',4'-tetramethoxy-isoflavone in complex biological matrices. The development of robust high-performance liquid chromatography methods specifically optimized for methylated isoflavones requires careful consideration of stationary phase selectivity and mobile phase composition [1].

The optimal chromatographic separation of tetramethoxy isoflavones has been achieved using reverse-phase columns, particularly octadecylsilane bonded phases, which provide adequate retention and resolution for these moderately hydrophobic compounds [2]. The separation mechanism relies on hydrophobic interactions between the methoxy substituents of the isoflavone molecule and the alkyl chains of the stationary phase [3]. Gradient elution systems utilizing acetonitrile-water mixtures with acidic modifiers have demonstrated superior performance for isoflavone separations [4].

For 7,8,2',4'-tetramethoxy-isoflavone analysis, mobile phase optimization typically employs acetonitrile-water gradients containing 0.1 to 3.0 percent acetic acid or formic acid [1] [4]. The acidic conditions serve multiple analytical purposes: preventing ionization of any residual hydroxyl groups, improving peak symmetry, and enhancing reproducibility of retention times [5]. The gradient profile commonly begins with 15-20 percent organic modifier, progressing to 35-90 percent acetonitrile over 20-60 minutes, depending on the complexity of the sample matrix [4].

Column temperature optimization plays a critical role in achieving reproducible separations. Operating temperatures between 28-45 degrees Celsius have been demonstrated to improve column efficiency and reduce analysis time while maintaining peak resolution [6]. Flow rates typically range from 0.8 to 1.5 milliliters per minute for conventional 4.6 millimeter internal diameter columns, with proportional scaling for ultra-high-performance liquid chromatography applications [4].

The development of retention time correction algorithms has emerged as an essential component of fingerprinting methodologies [5] [7]. These mathematical approaches compensate for inter-laboratory and inter-instrument variations in retention behavior, improving the reproducibility of fingerprint profiles. The correction methods typically utilize internal standards or reference compounds to establish calibration curves that adjust for systematic shifts in retention times [5].

Ultra-performance liquid chromatography systems employing sub-2-micrometer particle columns have demonstrated significant advantages for isoflavone fingerprinting applications [4]. These systems enable analysis times of 3-10 minutes while maintaining resolution equivalent to conventional high-performance liquid chromatography methods [4]. The enhanced separation efficiency particularly benefits the analysis of tetramethoxy isoflavones, where structural similarities can lead to coelution challenges.

Sample preparation protocols for biological matrices require enzymatic hydrolysis steps to release conjugated forms of isoflavones [8]. Beta-glucuronidase and sulfatase treatments are commonly employed to convert metabolites back to their aglycone forms, enabling comprehensive fingerprint analysis [9]. However, the stability of methoxy groups during enzymatic hydrolysis must be carefully validated to ensure accurate quantification of tetramethoxy derivatives.

Table 1: Optimized Chromatographic Parameters for Tetramethoxy Isoflavone Analysis

ParameterConventional HPLCUltra-Performance LCReference
Column Dimensions150 × 4.6 mm50 × 2.0 mm [4]
Particle Size3-5 μm1.7-2.0 μm [4]
Mobile Phase AWater + 3% Acetic AcidWater + 3% Acetic Acid [4]
Mobile Phase BAcetonitrileAcetonitrile [4]
Gradient Range15-35% B15-35% B [4]
Flow Rate1.0-1.5 mL/min0.6-0.9 mL/min [4]
Column Temperature35-45°C35°C [4] [6]
Analysis Time10-30 min3-10 min [4]

Mass Spectrometric Fragmentation Patterns for Isomer Differentiation

Mass spectrometric analysis provides critical structural information for the unambiguous identification and differentiation of 7,8,2',4'-tetramethoxy-isoflavone from other methylated isoflavone isomers. The fragmentation behavior of this compound under electrospray ionization conditions follows predictable patterns that enable definitive structural confirmation [10] [11].

In positive ion mode electrospray ionization, 7,8,2',4'-tetramethoxy-isoflavone typically produces a protonated molecular ion at mass-to-charge ratio 343.1182, corresponding to the molecular formula C19H19O6 [12]. The base peak in the mass spectrum often remains the molecular ion, as methylated isoflavones exhibit relatively stable molecular ions under standard collision-induced dissociation conditions [10].

The characteristic fragmentation pathway for tetramethoxy isoflavones involves sequential losses of methyl radicals and neutral molecules [10] [11]. The initial fragmentation typically produces an ion at mass-to-charge ratio 328 through loss of a methyl radical from one of the methoxy groups [10]. This radical loss is particularly prominent for methoxy groups located at positions with high electron density, such as the 7-position in the chromone ring system [10].

Subsequent fragmentation proceeds through loss of methane molecules, resulting in ions at mass-to-charge ratio 312 [10]. This neutral loss of methane represents a characteristic rearrangement process specific to methoxylated isoflavones and serves as a diagnostic feature for structural confirmation [10]. The competing pathways between radical methyl loss and methane elimination provide valuable information about the substitution pattern [10].

Energy-resolved mass spectrometry studies have demonstrated that the fragmentation efficiency varies significantly among isomeric tetramethoxy isoflavones [10]. Breakdown curves plotting fragment ion abundance versus collision energy reveal distinct patterns that enable differentiation between positional isomers [10]. These energy-dependent profiles serve as fingerprints for specific substitution patterns.

The retro-Diels-Alder fragmentation mechanism, characteristic of flavonoid compounds, produces diagnostic ions that provide information about ring substitution [11]. For 7,8,2',4'-tetramethoxy-isoflavone, this process generates fragment ions corresponding to the substituted benzyl cation from the B-ring and the substituted chromone radical cation from the A and C rings [11].

Negative ion mode analysis offers complementary structural information through different fragmentation pathways [11] [13]. The deprotonated molecular ion at mass-to-charge ratio 341 undergoes fragmentation primarily through loss of carbon monoxide and carbon dioxide, producing characteristic ions at mass-to-charge ratios 313 and 297 [11]. The relative abundances of these fragment ions provide additional confirmation of the substitution pattern.

Tandem mass spectrometry experiments using multiple-stage fragmentation enable detailed structural elucidation [14]. Product ion spectra of the molecular ion provide first-generation fragment ions, while subsequent fragmentation stages reveal secondary breakdown products that confirm specific structural features [14]. This approach has proven particularly valuable for distinguishing between isomeric tetramethoxy isoflavones.

High-resolution accurate mass measurements enhance the specificity of structural assignments by providing elemental composition information for both molecular and fragment ions [10]. Modern orbital trap and time-of-flight mass spectrometers routinely achieve mass accuracy better than 5 parts per million, enabling unambiguous formula assignments for fragment ions [10].

Table 2: Characteristic Fragment Ions for 7,8,2',4'-Tetramethoxy-isoflavone

Ion Typem/zElemental LossStructural SignificanceReference
[M+H]+343.1182-Molecular ion [12]
Fragment 1328.0947CH3-Methyl radical loss [10]
Fragment 2312.0998CH4Methane elimination [10]
Fragment 3285.0761C2H2O + CH4Sequential losses [11]
[M-H]-341.1025-Deprotonated molecular ion [11]
Fragment 4313.1076COCarbon monoxide loss [11]
Fragment 5297.1127CO2Carbon dioxide loss [11]

Multivariate Analysis Approaches for Purity Assessment

Multivariate analysis techniques have emerged as powerful tools for comprehensive purity assessment of 7,8,2',4'-tetramethoxy-isoflavone preparations, enabling the detection of trace impurities and structural confirmation through chemometric evaluation of spectroscopic data [15] [16] [17].

Principal component analysis represents the most widely employed multivariate approach for chromatographic purity assessment [18] [19]. This technique decomposes the variance in chromatographic-spectroscopic data matrices into orthogonal components that capture the major sources of variation in the dataset [18]. For isoflavone purity analysis, principal component analysis of diode array detection data enables the identification of spectral inconsistencies that indicate peak impurity [15] [20].

The application of principal component analysis to high-performance liquid chromatography coupled with diode array detection data follows established protocols for data preprocessing and analysis [19]. Raw spectroscopic data typically undergoes normalization procedures, including column centering, standardization, or logarithmic transformations, to optimize the principal component analysis results [19]. The selection of appropriate preprocessing methods significantly influences the ability to detect minor impurities [19].

Purity assessment using photodiode array detection relies on the comparison of ultraviolet absorption spectra across chromatographic peaks [15] [20]. The purity angle and purity threshold metrics, calculated from spectral similarity measurements, provide quantitative indicators of peak homogeneity [20]. However, these univariate measures have limitations and require careful interpretation in conjunction with multivariate approaches [20].

Evolving factor analysis provides dynamic assessment of component numbers in chromatographic peaks by analyzing the evolution of spectral variance as a function of retention time [16] [17]. This technique identifies regions of selective elution where single components predominate, enabling more accurate purity assessments [16]. The method proves particularly valuable for detecting early or late-eluting impurities that may coelute with the main component [16].

Generalized rank annihilation factor analysis offers advanced capabilities for quantitative analysis in the presence of unknown interferences [21]. This technique can resolve overlapping peaks and provide accurate quantification even when complete chromatographic separation is not achieved [21]. For tetramethoxy isoflavone analysis, this approach enables accurate determination in complex mixtures containing structurally related impurities [21].

The target testing approach using Ho's method provides specific detection capabilities for known impurities [21]. This technique tests for the presence of specific compounds by examining whether their spectral signatures can be detected within the chromatographic-spectroscopic data matrix [21]. The method shows particular utility for detecting trace levels of isomeric tetramethoxy isoflavones [21].

Two-dimensional liquid chromatography coupled with multivariate analysis represents an advanced approach for comprehensive purity assessment [15]. This technique provides orthogonal separation mechanisms that can resolve components that coelute under single-dimensional conditions [15]. The resulting data matrices require specialized chemometric approaches for interpretation but offer unparalleled selectivity for purity assessment [15].

Machine learning approaches, including artificial neural networks and support vector machines, are increasingly applied to spectroscopic purity assessment [16]. These methods can learn complex relationships between spectral features and purity indicators, potentially surpassing traditional chemometric approaches in sensitivity and specificity [16].

Method validation for multivariate purity assessment requires careful consideration of detection limits, precision, and accuracy parameters [16]. The limit of detection for impurity detection using multivariate methods typically depends on the spectral contrast between the main component and potential impurities [16]. Cross-validation procedures ensure that the multivariate models provide reliable results across different sample matrices [16].

Table 3: Multivariate Analysis Parameters for Purity Assessment

MethodKey ParametersDetection CapabilityValidation RequirementsReference
Principal Component AnalysisNumber of components, Explained variance>0.1% impuritiesCross-validation, Bootstrap [18] [19]
Evolving Factor AnalysisForward/Backward evolution>0.05% selective impuritiesRank determination accuracy [16]
Purity Angle/ThresholdSpectral similarity threshold>0.2% spectral impuritiesRepeatability, Robustness [15] [20]
Target TestingCorrelation coefficient>0.1% known impuritiesSpecificity, Selectivity [21]
Two-Dimensional LCOrthogonal selectivity>0.01% resolved impuritiesSystem precision [15]

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

342.11033829 g/mol

Monoisotopic Mass

342.11033829 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-11-2024

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